molecular formula C6H8Na2O8 B161657 Disodium galactarate CAS No. 1955-73-3

Disodium galactarate

Cat. No.: B161657
CAS No.: 1955-73-3
M. Wt: 254.1 g/mol
InChI Key: IDAGXRIGDWCIET-SXKXKJGMSA-L
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Description

Disodium galactarate, also known as disodium D-galactarate, is a white crystalline powder that is soluble in water. It is derived from galactaric acid, which is a sugar acid obtained by the oxidation of D-galacturonic acid. This compound has good biocompatibility and is used in various applications due to its chemical properties .

Preparation Methods

Disodium galactarate can be synthesized through the oxidation of D-galacturonic acid using a heterogeneous gold catalyst in a packed bed plug flow reactor under alkaline conditions. This method enhances oxygen mass transfer, resulting in a significant increase in productivity. The reaction conditions involve the use of molecular oxygen or air as the oxidant, and the process can be performed in both batch and continuous reactors .

Another method involves reacting galactaric acid with sodium carbonate. This reaction produces this compound as a product .

Chemical Reactions Analysis

Disodium galactarate undergoes various chemical reactions, including:

    Oxidation: The oxidation of D-galacturonic acid to this compound using a gold catalyst is a key reaction. .

    Substitution: this compound can participate in substitution reactions where its sodium ions are replaced by other cations, depending on the reaction conditions and reagents used.

Scientific Research Applications

Disodium galactarate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium galactarate involves its ability to chelate metal ions, which makes it effective as a sequestering agent and corrosion inhibitor. The molecular targets and pathways involved in its action include the binding of metal ions, which prevents them from participating in unwanted chemical reactions. This chelation process is crucial in various applications, including water treatment and industrial processes .

Comparison with Similar Compounds

Disodium galactarate can be compared with other similar compounds such as:

This compound is unique due to its specific derivation from galactaric acid and its enhanced productivity in oxidation reactions using gold catalysts .

Properties

IUPAC Name

disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2+,3+,4-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAGXRIGDWCIET-SXKXKJGMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173223
Record name Disodium galactarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-73-3
Record name Disodium galactarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium galactarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium galactarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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